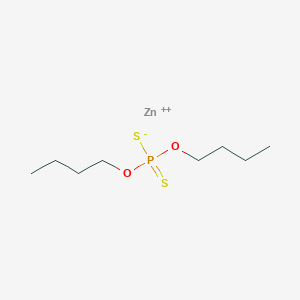
zinc;dibutoxy-sulfanylidene-sulfido-λ5-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc;dibutoxy-sulfanylidene-sulfido-λ5-phosphane is a chemical compound with the molecular formula C28H60O4P2S4Zn. It is known for its role as a fast-acting rubber vulcanization accelerator, which is environmentally friendly and does not produce nitrosamine carcinogens . This compound is also referred to as zinc O,O,-dialkyldithiophosphosphate.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of zinc;dibutoxy-sulfanylidene-sulfido-λ5-phosphane typically involves the reaction of phosphorodithioic acid with zinc salts. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and quality of the final product. The production methods are designed to be efficient and environmentally friendly, minimizing waste and energy consumption .
Analyse Chemischer Reaktionen
Types of Reactions
Zinc;dibutoxy-sulfanylidene-sulfido-λ5-phosphane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by removing oxygen or adding hydrogen, resulting in reduced forms.
Substitution: In this reaction, one or more atoms in the compound are replaced by other atoms or groups of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides. Substitution reactions can result in a variety of derivatives depending on the substituents introduced .
Wissenschaftliche Forschungsanwendungen
Zinc;dibutoxy-sulfanylidene-sulfido-λ5-phosphane has several scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions, particularly in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.
Wirkmechanismus
The mechanism of action of zinc;dibutoxy-sulfanylidene-sulfido-λ5-phosphane involves its interaction with molecular targets and pathways in the systems it is applied to. In rubber vulcanization, it accelerates the cross-linking process by forming intermediate complexes with sulfur, which then react with rubber molecules to form stable cross-links. This enhances the mechanical properties and durability of the rubber .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Zinc diheptoxy-sulfanylidene-sulfido-λ5-phosphane
- Zinc dihexoxy-sulfanylidene-sulfido-λ5-phosphane
Uniqueness
Zinc;dibutoxy-sulfanylidene-sulfido-λ5-phosphane is unique due to its specific alkyl groups, which influence its reactivity and effectiveness as a vulcanization accelerator. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various industrial applications .
Eigenschaften
Molekularformel |
C8H18O2PS2Zn+ |
|---|---|
Molekulargewicht |
306.7 g/mol |
IUPAC-Name |
zinc;dibutoxy-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/C8H19O2PS2.Zn/c1-3-5-7-9-11(12,13)10-8-6-4-2;/h3-8H2,1-2H3,(H,12,13);/q;+2/p-1 |
InChI-Schlüssel |
QSWLUGWDZDIYPG-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCOP(=S)(OCCCC)[S-].[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(But-2-yn-1-yl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B13740621.png)
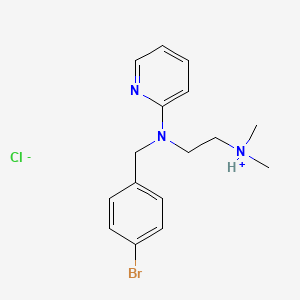


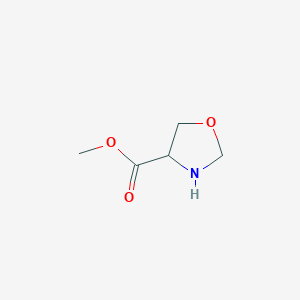

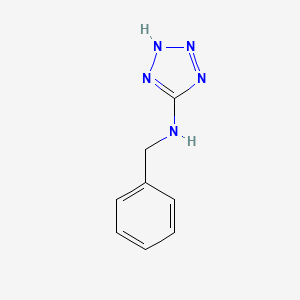
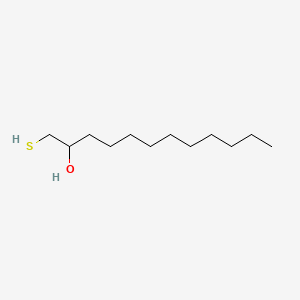
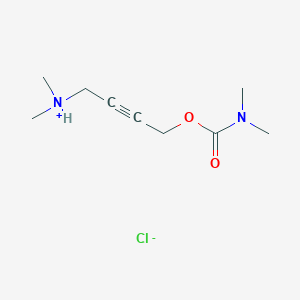
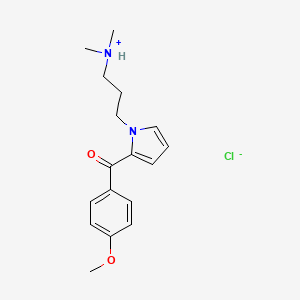
![3-Pyrrolidinol, 1-[(4-methylphenyl)sulfonyl]-, 3-(4-methylbenzenesulfonate), (3R)-](/img/structure/B13740683.png)
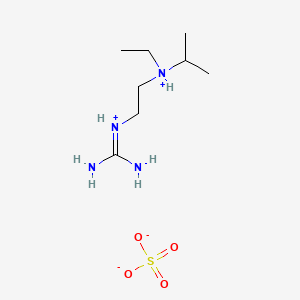

![Benzamide, N-[4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B13740701.png)
